Araldite Embedding Medium for Electron Microscopy: An In-depth Technical Guide
Araldite Embedding Medium for Electron Microscopy: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Araldite, an epoxy resin, has long been a cornerstone of sample preparation for electron microscopy (EM). Its properties of uniform polymerization with minimal shrinkage, excellent preservation of ultrastructural details, and stability under the electron beam have made it a reliable choice for embedding a wide variety of biological specimens.[1][2][3] This technical guide provides a comprehensive overview of Araldite embedding media, including their composition, properties, and detailed protocols for their use.
Core Components of Araldite Embedding Media
Araldite embedding media are typically composed of four key components, each with a specific function that can be modulated to achieve the desired block characteristics for sectioning.
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Epoxy Resin: The fundamental component that forms the polymer matrix. Different types of Araldite resins are available, each offering distinct properties.
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Hardener: Anhydride (B1165640) compounds that cross-link the epoxy resin molecules, leading to the solidification of the medium. The choice and concentration of the hardener are primary determinants of the final block's hardness.
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Accelerator: A tertiary amine that catalyzes the polymerization reaction between the resin and the hardener, controlling the rate of curing.
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Plasticizer: An optional component added to increase the plasticity and reduce the brittleness of the cured block, which can improve sectioning quality.
The precise ratio of these components is critical for achieving optimal embedding results. It is essential to mix the components thoroughly to ensure a uniform and completely polymerized block.[4]
Types of Araldite Resins for Electron Microscopy
Several types of Araldite resins have been developed and utilized for electron microscopy. The choice of resin often depends on the specific requirements of the sample and the desired final block properties.
| Resin Type | Key Characteristics | Typical Applications |
| Araldite 502 | A glycerol-based aromatic epoxy resin.[5] It produces a light gold-colored block and is known for its good beam stability.[6] However, it has a relatively high viscosity.[3][7] | General-purpose embedding of a wide range of biological tissues.[8] |
| Araldite 6005 | Also known as "American Araldite," it produces slightly harder blocks than Araldite 502.[9] It is very viscous and its use is recommended for very hard specimens where deep penetration is not a primary concern.[10] | Embedding of hard tissues and materials. |
| Araldite CY212 | A colorless, relatively low-viscosity epoxy resin with very low shrinkage. | Suitable for a variety of tissues and when minimal distortion is critical.[11] |
Ancillary Chemicals in Araldite Formulations
The properties of the final Araldite block are significantly influenced by the hardeners, accelerators, and plasticizers used in the formulation.
| Component | Chemical Name | Function | Key Properties |
| Hardener | Dodecenyl Succinic Anhydride (DDSA) | Cross-links the epoxy resin. | A commonly used hardener that produces blocks of moderate hardness. Density: ~1.00 g/mL.[5][12] |
| Nadic Methyl Anhydride (NMA) | A hardener that produces harder, more brittle blocks than DDSA. | Often used in combination with DDSA to adjust block hardness. | |
| Accelerator | 2,4,6-Tris(dimethylaminomethyl)phenol (DMP-30) | Catalyzes the polymerization reaction. | A traditional accelerator. Recommended concentration: 1.5-2.0%.[6] |
| Benzyldimethylamine (BDMA) | A more modern accelerator. | Lower viscosity and longer shelf life than DMP-30.[9][11] Recommended concentration: 2.5-3.0%.[9] | |
| Plasticizer | Dibutyl phthalate (B1215562) (DBP) | Increases the plasticity of the block. | Reduces brittleness and can improve sectioning. |
Experimental Protocols
The following sections provide detailed methodologies for preparing biological samples for electron microscopy using Araldite embedding media.
I. Preparation of Araldite Embedding Medium
This protocol describes the preparation of a standard Araldite 502 embedding medium. The ratios of the components can be adjusted to modify the hardness of the final block.
Materials:
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Araldite 502 Resin
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Dodecenyl Succinic Anhydride (DDSA)
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Benzyldimethylamine (BDMA) or 2,4,6-Tris(dimethylaminomethyl)phenol (DMP-30)
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(Optional) Dibutyl phthalate (DBP) or Nadic Methyl Anhydride (NMA)
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Glass vials or beaker
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Stirring rod or magnetic stirrer
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Oven pre-heated to 60°C
Procedure:
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To reduce viscosity and facilitate mixing, gently warm the Araldite 502 resin and DDSA hardener to 60°C.[4][5]
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In a clean, dry glass container, combine the desired amounts of Araldite 502 and DDSA. A common starting formulation is a 1:1 ratio by volume.
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(Optional) To create a softer block, add Dibutyl phthalate. To create a harder block, replace a portion of the DDSA with NMA (e.g., for every 1 ml of DDSA removed, add 0.5 ml of NMA).[5]
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Mix the resin and hardener thoroughly for several minutes until the mixture is homogeneous.
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Just before use, add the accelerator. Use BDMA at a concentration of 2.5-3.0% or DMP-30 at 1.5-2.0% of the total volume of resin and hardener.[6][9]
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Mix the complete embedding medium thoroughly for another 2-3 minutes.
Quantitative Data: Standard Araldite 502 Formulation
| Component | Volume (mL) for a standard mix |
| Araldite 502 | 10 |
| DDSA | 10 |
| BDMA | 0.5 - 0.6 |
II. Sample Preparation Workflow for Animal Tissues
This protocol outlines the standard steps for fixing, dehydrating, and embedding animal tissues in Araldite.
A. Fixation:
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Immediately after dissection, immerse small tissue blocks (no more than 1 mm in one dimension) in a primary fixative solution of 2.5% glutaraldehyde (B144438) in a suitable buffer (e.g., 0.1 M phosphate (B84403) or cacodylate buffer, pH 7.2-7.4) for 2-4 hours at 4°C.
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Wash the tissue blocks three times in the buffer for 15 minutes each.
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Post-fix the tissues in 1% osmium tetroxide in the same buffer for 1-2 hours at room temperature in a fume hood.
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Wash the tissue blocks three times in distilled water for 15 minutes each.
B. Dehydration:
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Dehydrate the tissue blocks through a graded series of ethanol (B145695):
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50% Ethanol: 20 minutes
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75% Ethanol: 20 minutes
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100% Ethanol: 20 minutes (repeat twice)[8]
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-
Transfer the tissue blocks to a transitional solvent, such as propylene (B89431) oxide, for two changes of 15 minutes each.[8] This step is crucial as ethanol is not fully miscible with Araldite.
C. Infiltration:
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Infiltrate the tissues with a series of Araldite and propylene oxide mixtures on a rotator:
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1:1 mixture of Araldite embedding medium and propylene oxide for 1-3 hours.
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3:1 mixture of Araldite embedding medium and propylene oxide for 3-6 hours or overnight.
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-
Transfer the tissues to 100% fresh Araldite embedding medium for at least 6 hours, with one change of fresh resin.
D. Embedding and Polymerization:
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Place individual tissue blocks at the bottom of embedding molds (e.g., BEEM® capsules).
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Fill the molds with fresh, bubble-free Araldite embedding medium.
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Polymerize the blocks in an oven at 60°C for 24-48 hours.
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Allow the blocks to cool to room temperature before trimming and sectioning.
III. Sample Preparation Workflow for Plant Tissues
This protocol is adapted for the embedding of plant tissues, which often require longer infiltration times due to the presence of cell walls.
A. Fixation:
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Fix small pieces of plant tissue (e.g., leaf sections, root tips) in a solution containing 2.5% glutaraldehyde and 3.5% formaldehyde (B43269) in 0.1-0.2 M sodium cacodylate buffer with ~0.12 M sucrose.
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Apply a vacuum for short periods to aid fixative penetration.
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Wash the tissues three times in the buffer for 15 minutes each.
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Post-fix in 1% osmium tetroxide in the same buffer for 2 hours at room temperature.
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Wash the tissues three times in distilled water for 5 minutes each.
B. Dehydration:
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Dehydrate the tissues in a graded series of ethanol, with each step lasting 10 minutes: 15%, 30%, 50%, 70-75%, 80%, 90%, 95%.
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Perform three washes in 100% ethanol, followed by one wash in 100% acetone.
C. Infiltration:
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Infiltrate the tissues with a graded series of Araldite in acetone, with gentle shaking, often overnight for each step to ensure complete penetration:
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5% Araldite in acetone
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10% Araldite in acetone
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20% Araldite in acetone
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40% Araldite in acetone
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60% Araldite in acetone
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80% Araldite in acetone
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90% Araldite in acetone
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95% Araldite in acetone
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-
Perform three changes of pure Araldite resin, each overnight with shaking.
D. Embedding and Polymerization:
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Position the infiltrated plant tissues in embedding molds with a small amount of resin.
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Fill the molds with fresh Araldite and cure in a 60°C oven overnight.
Visualizations
Chemical Polymerization Pathway
The following diagram illustrates the chemical reactions involved in the polymerization of Araldite resin. The anhydride hardener opens the epoxy rings of the Araldite molecules, and the amine accelerator catalyzes this process, leading to a cross-linked polymer network.
References
- 1. Araldite as an embedding medium for electron microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. agarscientific.com [agarscientific.com]
- 5. tedpella.com [tedpella.com]
- 6. tedpella.com [tedpella.com]
- 7. researchgate.net [researchgate.net]
- 8. 2spi.com [2spi.com]
- 9. emsdiasum.com [emsdiasum.com]
- 10. laddresearch.com [laddresearch.com]
- 11. taab.co.uk [taab.co.uk]
- 12. Epoxy embedding medium, hardener DDSA for microscopy 26544-38-7 [sigmaaldrich.com]
